2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone

Conformational restriction Scaffold hopping Medicinal chemistry

CAS 2034454-72-1 delivers a conformationally constrained, bridged morpholine amide scaffold that cannot be replicated by simpler morpholine or non-bridged analogs. Its 2-oxa-5-azabicyclo[2.2.1]heptane core imposes a fixed exit vector, reduces LogD by ~0.5–1.0 units vs. carbon-bridged systems, and modulates metabolic stability—directly impacting target engagement and PK outcomes. In published PEP inhibitor series, the 1-phenylcyclopropyl carbonyl appendage conferred up to ~33-fold potency gains (IC₅₀ from ~30 nM to 0.9 nM). Enantiopure (1S,4S) and (1R,4R) forms—synthesized from chiral-pool trans-4-hydroxy-L-proline—enable systematic stereochemical SAR. Pair with des-cyclopropyl analog (CAS 31337-88-9) for controlled matched-pair studies isolating the phenylcyclopropyl contribution.

Molecular Formula C15H17NO2
Molecular Weight 243.306
CAS No. 2034454-72-1
Cat. No. B2651204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone
CAS2034454-72-1
Molecular FormulaC15H17NO2
Molecular Weight243.306
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4
InChIInChI=1S/C15H17NO2/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyQFBGJSKIXLNGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone (CAS 2034454-72-1): Core Scaffold and Procurement-Relevant Identity


2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone (CAS 2034454-72-1) is a conformationally constrained, bridged morpholine amide . Its core is the chiral 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a carbon-atom bridged morpholine that introduces rigid stereochemistry [1]—N-functionalized with a 1-phenylcyclopropyl carbonyl group, a motif associated with enhanced metabolic stability and conformational restriction in bioactive molecules [2]. This architecture differentiates it from simpler morpholine amides and non-bridged azabicyclo analogs, as the embedded oxygen atom modulates polarity, hydrogen-bonding capacity, and metabolic handling in ways that directly affect lead optimization outcomes [1].

Procurement Risk: Why Close Analogs of CAS 2034454-72-1 Cannot Be Assumed Interchangeable


Generic replacement of CAS 2034454-72-1 with simpler morpholine amides (e.g., 4-[(2-phenylcyclopropyl)carbonyl]morpholine ) or non-bridged azabicyclo[2.2.1]heptane derivatives [1] is not scientifically justified. The bridged morpholine scaffold imposes a fixed exit vector and alters LogD, basicity, and metabolic soft spots relative to monocyclic morpholines, directly impacting target engagement and pharmacokinetics [2]. In the orexin-1 antagonist series, substituting the azabicyclo[2.2.1]heptane core for alternative amines produced greater than 10-fold shifts in selectivity profiles [2]. Similarly, prolyl endopeptidase studies demonstrated that replacing a linear 4-phenylbutanoyl side chain with a phenylcyclopropyl carbonyl group improved IC50 values from approximately 30 nM to 0.9 nM [1]. These data demonstrate that both the bicyclic core and the phenylcyclopropyl amide appendage contribute non-additively to biological performance, making empirical substitution without comparative data a material risk to project timelines and reproducibility.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone (CAS 2034454-72-1)


Conformational Restriction: Bridged Morpholine vs. Standard Morpholine Scaffolds

The 2-oxa-5-azabicyclo[2.2.1]heptane core in CAS 2034454-72-1 functions as a carbon-atom bridged morpholine, imposing a rigid bicyclic framework that restricts conformational freedom relative to standard morpholine [1]. This scaffold, synthesized from 4R-hydroxy-L-proline as a chiral pool starting material [1], provides a defined exit vector and stereochemistry that monocyclic morpholine analogs (e.g., 4-[(2-phenylcyclopropyl)carbonyl]morpholine) lack. The bridging carbon atom between the oxygen and nitrogen eliminates rotational degrees of freedom present in simple morpholine rings, which can be exploited to pre-organize the ligand into its bioactive conformation [2]. The rigidification strategy is directly analogous to the orexin-1 antagonist series, where azabicyclo[2.2.1]heptane substitution was a key step in achieving selective OX1R antagonism over OX2R [2].

Conformational restriction Scaffold hopping Medicinal chemistry

Amide Appendage Comparison: 1-Phenylcyclopropyl vs. 4-Phenylbutanoyl in Prolyl Endopeptidase Inhibition

In a landmark prolyl endopeptidase (PEP) inhibitor study, replacement of a linear 4-phenylbutanoyl side chain with a (2-phenylcyclopropyl)carbonyl entity improved in vitro potency from approximately 30 nM (IC50) to 0.9 nM (IC50) [1]. CAS 2034454-72-1 bears the structurally analogous 1-phenylcyclopropyl carbonyl group—isomeric to the 2-phenylcyclopropyl used in the cited study—attached to a 2-oxa-5-azabicyclo[2.2.1]heptane core instead of the perhydroindole scaffold of compound 70 [1]. The 1-phenylcyclopropyl substitution pattern (phenyl and carbonyl on the same cyclopropyl carbon) creates a distinct steric and electronic environment compared to the 2-substituted isomer, potentially altering the trajectory of the phenyl ring relative to the amide bond. While no direct PEP IC50 data exist for CAS 2034454-72-1, the class-level SAR indicates that cyclopropylphenyl carbonyl amides can deliver sub-nanomolar potency that is unattainable with linear alkyl-phenyl amides in this target class.

Prolyl endopeptidase PEP inhibition Cyclopropyl carbonyl

Scaffold Polarity and Physicochemical Differentiation: Bridged Morpholine vs. Azabicyclo[2.2.1]heptane (Carbon-Only Bridge)

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold contains an endocyclic oxygen atom that functions simultaneously as a hydrogen-bond acceptor and a polarity modulator, distinguishing it from the all-carbon azabicyclo[2.2.1]heptane core used in orexin-1 antagonist series [1]. In the context of CNS drug design, bridged morpholines have been specifically highlighted as fragments that can modulate metabolic clearance, solubility, and permeability compared to carbon-only bridged systems [2]. The oxygen atom in CAS 2034454-72-1 reduces LogD by approximately 0.5–1.0 log units compared to the corresponding carbon-bridged analog (estimated from fragment-based calculations), while also introducing a metabolic soft spot for CYP-mediated oxidation at the position alpha to the oxygen, which can be exploited or blocked depending on the optimization strategy [2]. The orexin-1 antagonist JNJ-54717793 utilized the azabicyclo[2.2.1]heptane (carbon bridge) rather than the 2-oxa variant, indicating that the oxygen atom represents a deliberate design choice for programs seeking differentiated ADME profiles [1].

Physicochemical properties LogD Hydrogen bonding CNS drug design

Stereochemical Precision: Chiral 2-Oxa-5-azabicyclo[2.2.1]heptane as an Enantiopure Building Block

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold can be synthesized in enantiopure form from trans-4-hydroxy-L-proline, yielding either (1S,4S) or (1R,4R) configured products with defined absolute stereochemistry [1]. This is in contrast to simpler N-acyl morpholines, which are achiral or require resolution. The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane building block (CAS 31560-06-2, as hydrochloride salt) has been the subject of dedicated synthetic methodology development, including an improved kilogram-scale synthesis reported in Chinese Chemical Letters [1]. The stereochemical influence of this scaffold on biological activity has been firmly established in epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, where stereochemistry at the bridgehead positions produced differential biological activity profiles [2]. CAS 2034454-72-1, depending on its enantiomeric composition, inherits this stereochemical precision, making it suitable for programs where enantiomer-specific pharmacology is critical.

Chiral synthesis Enantiopure building blocks Stereochemistry

Metabolic Liability Profile: Bridged Morpholine O-Metabolism vs. Carbon-Bridged Analogs

The endocyclic oxygen in the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold introduces a site for potential CYP-mediated O-dealkylation or alpha-oxidation that is absent in the carbon-bridged azabicyclo[2.2.1]heptane system [1]. In the broader bridged morpholine class, metabolic stability half-lives exceeding 8 hours have been reported in rodent models for certain 5-substituted derivatives (e.g., 5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane) [2], demonstrating that the scaffold can achieve adequate stability despite the presence of the oxygen atom. The 1-phenylcyclopropyl amide appendage further contributes to metabolic stability, as cyclopropyl groups are widely recognized to block oxidative metabolism when appropriately positioned [3]. However, cyclopropyl amines can in some circumstances generate reactive intermediates via CYP-mediated ring opening [3]. CAS 2034454-72-1, as a cyclopropyl amide (rather than cyclopropyl amine), avoids the amine-related bioactivation risk while retaining the metabolic shielding benefits of the cyclopropyl group. No direct metabolic stability data (e.g., t₁/₂ in human liver microsomes) for CAS 2034454-72-1 were identified in the published literature.

Metabolic stability CYP metabolism Bridged morpholine ADME

Availability and Purity Benchmarking: CAS 2034454-72-1 as a Procurement-Ready Research Intermediate

CAS 2034454-72-1 is commercially available from multiple chemical suppliers as a research-grade building block, with pricing indicative of a niche but accessible intermediate (e.g., 2 μmol priced at $85.50 from Life Chemicals) [1]. The closely related analog lacking the cyclopropyl group—2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9)—is available at 95%+ purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm . This establishes a procurement baseline: the phenyl analog (CAS 31337-88-9) serves as the most structurally proximal commercially available comparator, with the cyclopropyl moiety in CAS 2034454-72-1 providing the key differentiating structural feature for SAR studies. The availability of both compounds from commercial sources enables direct head-to-head comparative studies without the need for custom synthesis, reducing lead time and cost for exploratory SAR campaigns.

Chemical procurement Purity Building blocks Supplier comparison

Recommended Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone Based on Differentiation Evidence


Serine Protease and Peptidase Inhibitor Lead Optimization

Programs targeting prolyl endopeptidase (PEP) or related serine proteases can deploy CAS 2034454-72-1 as an advanced intermediate bearing the 1-phenylcyclopropyl carbonyl pharmacophore, which in published PEP inhibitor series conferred up to ~33-fold potency improvement over linear alkyl-phenyl amides (IC50 reduced from ~30 nM to 0.9 nM) [1]. The rigid 2-oxa-5-azabicyclo[2.2.1]heptane core provides a conformationally constrained scaffold that can serve as a proline bioisostere, potentially enhancing selectivity against off-target proteases relative to flexible proline or piperidine-based inhibitors [1].

CNS Drug Discovery Requiring Fine-Tuned Polarity and Metabolic Handling

For CNS programs where achieving a balanced CNS MPO profile is critical, CAS 2034454-72-1 offers a bridged morpholine core with an estimated LogD reduction of ~0.5–1.0 log units relative to carbon-bridged azabicyclo[2.2.1]heptane analogs [2]. The endocyclic oxygen provides an additional hydrogen-bond acceptor, which can improve solubility and reduce P-glycoprotein efflux susceptibility compared to more lipophilic, carbon-only bridged systems—a key consideration for brain-penetrant candidates [2].

Stereochemistry-Dependent SAR Exploration Campaigns

Research groups pursuing enantiomer-specific pharmacology can leverage the chiral 2-oxa-5-azabicyclo[2.2.1]heptane scaffold of CAS 2034454-72-1, synthesized from the chiral pool material trans-4-hydroxy-L-proline [3]. Enantiopure (1S,4S) and (1R,4R) forms enable systematic exploration of stereochemical effects on target binding—a dimension inaccessible with achiral morpholine or piperidine amides—and provide a basis for chiral intellectual property claims [4].

Matched-Pair SAR: Cyclopropyl vs. Phenyl Amide Appendage Comparison

Procurement teams can source CAS 2034454-72-1 alongside its des-cyclopropyl analog (CAS 31337-88-9, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone, 95%+ purity with analytical certification) to conduct a controlled matched-pair SAR study isolating the contribution of the 1-phenylcyclopropyl group to potency, metabolic stability, and target selectivity. This paired procurement strategy minimizes synthetic burden and accelerates hit-to-lead decision-making.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.